2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole
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Overview
Description
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is a complex organic compound with a molecular formula of C26H42N8O5 . This compound is known for its unique structure, which includes multiple piperidine and hydroxyethylamino groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves multiple stepsCommon reagents used in these reactions include piperidine, ethylene oxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a phosphodiesterase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells, thereby potentiating the antiaggregating action of prostacyclin . This mechanism is crucial for its potential therapeutic applications in preventing thromboembolic events .
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: A well-known phosphodiesterase inhibitor with a similar structure but different functional groups.
Adenosine: Another compound that interacts with adenosine receptors but has a simpler structure.
Theophylline: A methylxanthine derivative with similar pharmacological effects but a different chemical structure.
Uniqueness
2,6-Bis(2-hydroxyethylamino)-4,8-dipiperidinopyrimido(5,4-D)pyrimidinedipyridamole is unique due to its complex structure, which allows for multiple interactions with biological targets. Its combination of piperidine and hydroxyethylamino groups provides distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C20H32N8O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[2-(2-hydroxyethylamino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C20H32N8O2/c29-13-7-21-19-24-16-15(17(25-19)27-9-3-1-4-10-27)23-20(22-8-14-30)26-18(16)28-11-5-2-6-12-28/h29-30H,1-14H2,(H,21,24,25)(H,22,23,26) |
InChI Key |
PNNHNKCEAAYNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)NCCO)NCCO |
Origin of Product |
United States |
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